Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
Overview
Description
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate, also known as this compound, is a useful research compound. Its molecular formula is C23H32O8 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl malonate is involved in the synthesis of complex chemical structures, demonstrating its utility as a precursor in organic synthesis. For instance, this compound has been used in the synthesis of dibenzo[b,h][1,6]naphthyridin-5,6-diones, which are significant for their potential applications in medicinal chemistry and material science. The reaction involves the use of diethyl malonate derivatives with anilines under specific conditions to derive quinolinone derivatives, indicating a method for synthesizing pyrano alkaloids, which are prominent in the Rutaceae alkaloids (Sekar & Prasad, 1999).
Conformational Analysis
The conformational features of related diethyl malonate derivatives have been extensively studied in both solid and solution states. Such analyses are crucial for understanding the molecular structure and potential reactivity of the compound. For example, the study of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate reveals insights into its diastereotopic characteristics, highlighting the importance of structural analysis in the development of new chemical entities (Saravanan, Muthusubramanian, & Polborn, 2005).
Reactivity and Bond Dissociation
Investigations into the equilibrium acidities and homolytic bond dissociation enthalpies of the acidic C-H bonds in diethyl malonates and related compounds provide foundational knowledge on their stability and reactivity. Such studies are essential for designing new synthesis pathways and understanding the behavior of these compounds under various conditions. The effects of substituents on acidity and bond strength offer valuable insights for developing novel synthetic methods and compounds with desired properties (Zhang & Bordwell, 1994).
Synthesis of Derivatives
The compound also serves as a starting material for the synthesis of various derivatives with potential biological activity. For instance, the synthesis of pyrazolone derivatives illustrates the versatility of diethyl malonate compounds in creating pharmacologically relevant molecules. Such synthetic pathways expand the chemical space for drug discovery and other applications (Ito & Oda, 1966).
Properties
IUPAC Name |
diethyl 2-[[4-(1,3-diethoxy-2-methyl-1,3-dioxopropan-2-yl)phenyl]methyl]-2-methylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O8/c1-7-28-18(24)22(5,19(25)29-8-2)15-16-11-13-17(14-12-16)23(6,20(26)30-9-3)21(27)31-10-4/h11-14H,7-10,15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZLAQPYROJCSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444214 | |
Record name | Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189287-72-7 | |
Record name | Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.